(3-Phenylpropyl)trimethoxysilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Phenylpropyl)trimethoxysilane is an organosilicon compound with the chemical formula C12H20O3Si. It is a versatile compound used in various industrial and scientific applications due to its unique chemical properties. The compound consists of a phenyl group attached to a propyl chain, which is further connected to a silicon atom bonded to three methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpropyl)trimethoxysilane typically involves the reaction of phenylpropyl alcohol with trimethoxysilane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. Common catalysts used in this reaction include platinum or palladium-based catalysts .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, where the reaction takes place under optimized conditions. The product is then purified through distillation or other separation techniques to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: (3-Phenylpropyl)trimethoxysilane undergoes various chemical reactions, including hydrolysis, condensation, and polymerization. These reactions are facilitated by the presence of the methoxy groups attached to the silicon atom, which can be easily hydrolyzed to form silanol groups.
Common Reagents and Conditions:
Hydrolysis: The compound reacts with water in the presence of an acid or base catalyst to form silanol groups.
Condensation: Silanol groups can further condense to form siloxane bonds, leading to the formation of polymers or cross-linked networks.
Polymerization: The compound can undergo polymerization reactions to form silicone-based materials with unique properties.
Major Products Formed: The major products formed from these reactions include siloxane polymers, cross-linked silicone networks, and other organosilicon compounds with diverse applications .
Scientific Research Applications
(3-Phenylpropyl)trimethoxysilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (3-Phenylpropyl)trimethoxysilane involves the hydrolysis of the methoxy groups to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These reactions result in the formation of stable silicon-oxygen-silicon linkages, which contribute to the compound’s unique properties. The molecular targets and pathways involved in these reactions include the silicon atom and the surrounding functional groups, which facilitate the formation of siloxane networks .
Comparison with Similar Compounds
Trimethoxysilane: A simpler analog with three methoxy groups attached to a silicon atom, used as a precursor for various silicone materials.
(3-Aminopropyl)trimethoxysilane: Contains an amino group instead of a phenyl group, used in surface modification and as a coupling agent.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyl group, used in the preparation of epoxy-based materials.
Uniqueness: (3-Phenylpropyl)trimethoxysilane is unique due to the presence of the phenyl group, which imparts specific chemical and physical properties to the compound. This makes it particularly useful in applications requiring enhanced thermal stability, chemical resistance, and specific interactions with organic molecules .
Properties
IUPAC Name |
trimethoxy(3-phenylpropyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3Si/c1-13-16(14-2,15-3)11-7-10-12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHQNHAPYJVORK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCC1=CC=CC=C1)(OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.